molecular formula C18H13N3O3 B5574887 5-Benzyl-8-nitro-2-oxidopyrido[4,3-b]indol-2-ium

5-Benzyl-8-nitro-2-oxidopyrido[4,3-b]indol-2-ium

Cat. No.: B5574887
M. Wt: 319.3 g/mol
InChI Key: IDEGUGBOUPEJMM-UHFFFAOYSA-N
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Description

5-Benzyl-8-nitro-2-oxidopyrido[4,3-b]indol-2-ium is a complex organic compound belonging to the indole derivatives family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Scientific Research Applications

5-Benzyl-8-nitro-2-oxidopyrido[4,3-b]indol-2-ium has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of dyes and pigments due to its stable chromophore.

Mechanism of Action

While the specific mechanism of action for “5-benzyl-8-nitro-5H-pyrido[4,3-b]indole 2-oxide” is not available, it’s worth noting that the related 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives showed high anti-tumor activity. Molecular docking studies revealed the binding orientations of all the synthesized compounds in the active site of c-Met .

Future Directions

The future directions for research on these types of compounds could involve further exploration of their potential applications in organic electroluminescent devices , as well as continued investigation into their antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-8-nitro-2-oxidopyrido[4,3-b]indol-2-ium typically involves multi-step organic reactions. One common method includes the nitration of a benzyl-substituted indole derivative followed by oxidation. The reaction conditions often require the use of strong acids like sulfuric acid and oxidizing agents such as potassium permanganate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-8-nitro-2-oxidopyrido[4,3-b]indol-2-ium undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic substitution reactions can occur at the benzyl group or the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, sulfuric acid.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated indole derivatives.

Comparison with Similar Compounds

Similar Compounds

    5-Nitroindole: Shares the nitro group but lacks the benzyl substitution.

    8-Nitroquinoline: Similar nitro group but different core structure.

    2-Oxindole: Similar oxidation state but different substitution pattern.

Uniqueness

5-Benzyl-8-nitro-2-oxidopyrido[4,3-b]indol-2-ium is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzyl group, nitro group, and oxidized indole ring makes it a versatile compound for various applications.

Properties

IUPAC Name

5-benzyl-8-nitro-2-oxidopyrido[4,3-b]indol-2-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3/c22-19-9-8-18-16(12-19)15-10-14(21(23)24)6-7-17(15)20(18)11-13-4-2-1-3-5-13/h1-10,12H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDEGUGBOUPEJMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)[N+](=O)[O-])C4=C2C=C[N+](=C4)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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